molecular formula C6H6ClN3O B11709968 N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide

N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide

Cat. No.: B11709968
M. Wt: 171.58 g/mol
InChI Key: CAKBSSDNGLVNED-UHFFFAOYSA-N
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Description

N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide is a chemical compound characterized by the presence of a chloro-substituted pyridine ring and a formimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired formimidamide compound .

Industrial Production Methods

Industrial production methods for N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted pyridine compounds .

Scientific Research Applications

N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide is unique due to the presence of the formimidamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

N'-(4-chloropyridin-2-yl)-N-hydroxymethanimidamide

InChI

InChI=1S/C6H6ClN3O/c7-5-1-2-8-6(3-5)9-4-10-11/h1-4,11H,(H,8,9,10)

InChI Key

CAKBSSDNGLVNED-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)N=CNO

Origin of Product

United States

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